

# Upleganan's Potency Against Clinical Klebsiella pneumoniae Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

CAMBRIDGE, Mass. – **Upleganan** (SPR206), a next-generation polymyxin analogue, demonstrates significant in vitro activity against a broad range of Klebsiella pneumoniae clinical isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains. This guide provides a comparative analysis of **Upleganan**'s potency against that of other key antimicrobial agents, supported by experimental data from recent surveillance studies.

### **Executive Summary**

Klebsiella pneumoniae is a significant Gram-negative pathogen responsible for a variety of healthcare-associated infections. The emergence of multidrug-resistant strains has created an urgent need for novel therapeutics. **Upleganan**, a polymyxin B analogue, has been engineered to have a better safety profile, particularly with reduced nephrotoxicity, while maintaining or improving upon the antibacterial activity of its predecessors. This document summarizes the available in vitro data on **Upleganan**'s activity against clinical isolates of K. pneumoniae and compares it with other relevant antibiotics.

### **Comparative In Vitro Activity**

The in vitro potency of **Upleganan** has been evaluated against a large collection of K. pneumoniae clinical isolates, including those with challenging resistance phenotypes. The data, primarily from the SENTRY Antimicrobial Surveillance Program, consistently shows **Upleganan** to be more potent than collistin, a last-resort polymyxin antibiotic.



Table 1: Comparative Activity of Upleganan and Comparator Agents against Klebsiella pneumoniae

**Clinical Isolates** 

| Antimicrobial<br>Agent    | Isolate Set (n)    | MIC₅₀ (mg/L) | MIC90 (mg/L) |
|---------------------------|--------------------|--------------|--------------|
| Upleganan (SPR206)        | All isolates (425) | 0.06         | 0.12         |
| Colistin                  | All isolates (425) | 0.25         | 0.25         |
| Meropenem                 | All isolates       | 0.03         | 0.06         |
| Ceftazidime-<br>avibactam | All isolates       | 0.12         | 0.5          |

Data sourced from a 2021 SENTRY Program surveillance study of isolates from US hospitals.

Table 2: Upleganan Activity against Resistant Subsets of

Klebsiella pneumoniae

| Isolate Subset                              | MIC₅₀ (mg/L) | MIC <sub>90</sub> (mg/L) |
|---------------------------------------------|--------------|--------------------------|
| ESBL-producers                              | 0.06         | 0.12                     |
| Carbapenem-resistant Enterobacterales (CRE) | 0.12         | 0.5                      |
| Multidrug-resistant (MDR)                   | 0.06         | 0.25                     |
| Extensively drug-resistant (XDR)            | 0.06         | 0.25                     |

Data from a 2022 analysis of isolates from US hospitals.

The data clearly indicates that **Upleganan** maintains its potency against K. pneumoniae isolates that are resistant to multiple other classes of antibiotics. Notably, the MIC values for **Upleganan** are consistently lower than those of colistin, suggesting a higher intrinsic activity.



### **Mechanism of Action and Resistance**

As a polymyxin analogue, **Upleganan**'s primary mechanism of action involves the disruption of the bacterial outer membrane. It electrostatically interacts with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.



Click to download full resolution via product page

Caption: **Upleganan**'s mechanism of action against Gram-negative bacteria.

Resistance to polymyxins, including **Upleganan**, can emerge through modifications of the lipid A portion of LPS, which reduce the binding affinity of the drug.



### **Experimental Protocols**

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

# Broth Microdilution Minimum Inhibitory Concentration (MIC) Testing

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the bacterial isolate. The plates are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.



# Clinical Isolate of Klebsiella pneumoniae Subculture to ensure purity Prepare standardized inoculum (0.5 McFarland) Inoculate microtiter plates with serial drug dilutions Incubate at 35-37°C for 16-20 hours Read plates for visible growth **Determine Minimum**

Antimicrobial Susceptibility Testing Workflow

Click to download full resolution via product page

**Inhibitory Concentration (MIC)** 

Caption: A generalized workflow for determining Minimum Inhibitory Concentrations.

## **Alternative and Comparator Therapies**



While **Upleganan** shows promise, several other agents are used to treat infections caused by multidrug-resistant K. pneumoniae.

- Colistin: A last-resort polymyxin antibiotic, often used for carbapenem-resistant infections. However, its use is limited by significant nephrotoxicity.
- Ceftazidime-avibactam: A combination of a third-generation cephalosporin and a βlactamase inhibitor, effective against many carbapenemase-producing K. pneumoniae.
- Meropenem-vaborbactam: A carbapenem combined with a novel β-lactamase inhibitor, also indicated for the treatment of CRE infections.
- Tigecycline: A glycylcycline antibiotic with activity against some MDR K. pneumoniae, though its use can be limited by resistance and pharmacokinetic properties.
- Aminoglycosides: Such as amikacin and gentamicin, which can be active against some MDR strains but also carry a risk of nephrotoxicity and ototoxicity.

The choice of therapy depends on the specific resistance profile of the infecting organism, the site of infection, and patient-specific factors.

### Conclusion

**Upleganan** demonstrates potent in vitro activity against a wide range of Klebsiella pneumoniae clinical isolates, including those with extensive drug resistance. Its improved potency compared to colistin, combined with a potentially better safety profile, makes it a promising candidate for the treatment of serious infections caused by this challenging pathogen. Further clinical studies are needed to fully elucidate its role in the clinical setting.

 To cite this document: BenchChem. [Upleganan's Potency Against Clinical Klebsiella pneumoniae Isolates: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#validation-of-upleganan-s-activity-inclinical-isolates-of-klebsiella-pneumoniae]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com